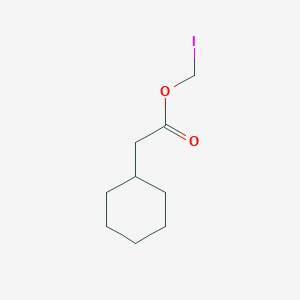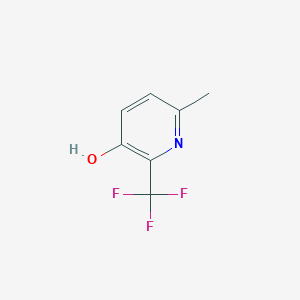
Iodomethyl 2-cyclohexylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodomethyl 2-cyclohexylacetate is an organic compound that features an iodomethyl group attached to a cyclohexylacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iodomethyl 2-cyclohexylacetate typically involves the reaction of cyclohexylacetic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
[ \text{Cyclohexylacetic acid} + \text{Iodomethane} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Iodomethyl 2-cyclohexylacetate can undergo various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of cyclohexylacetaldehyde or cyclohexylacetone.
Reduction: Formation of cyclohexylmethanol.
Substitution: Formation of cyclohexylacetate derivatives with various functional groups.
Applications De Recherche Scientifique
Iodomethyl 2-cyclohexylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of iodomethyl 2-cyclohexylacetate involves its reactivity with various chemical reagents. The iodomethyl group is highly reactive and can undergo nucleophilic substitution or oxidation reactions. The cyclohexylacetate moiety provides stability and can influence the compound’s overall reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloromethyl 2-cyclohexylacetate
- Bromomethyl 2-cyclohexylacetate
- Methyl 2-cyclohexylacetate
Uniqueness
Iodomethyl 2-cyclohexylacetate is unique due to the presence of the iodomethyl group, which is more reactive compared to chloromethyl or bromomethyl groups. This increased reactivity can make it a more versatile intermediate in organic synthesis, allowing for a broader range of chemical transformations.
Propriétés
Formule moléculaire |
C9H15IO2 |
|---|---|
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
iodomethyl 2-cyclohexylacetate |
InChI |
InChI=1S/C9H15IO2/c10-7-12-9(11)6-8-4-2-1-3-5-8/h8H,1-7H2 |
Clé InChI |
VQQBGJDXVDMIET-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC(=O)OCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)




![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)

![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)


